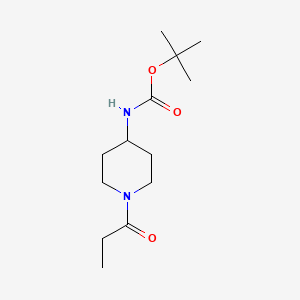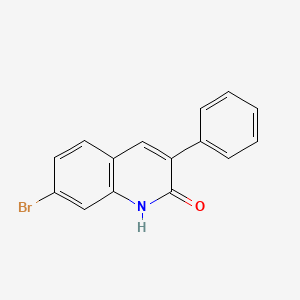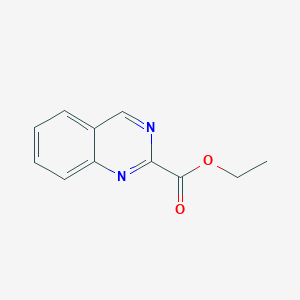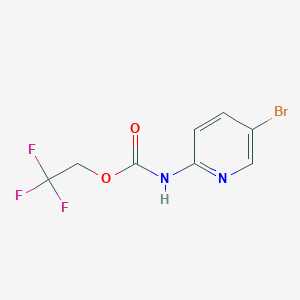
2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate
Vue d'ensemble
Description
2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate is a chemical compound with the CAS Number: 1087788-73-5 . It has a molecular weight of 299.05 and its IUPAC name is 2,2,2-trifluoroethyl 5-bromo-2-pyridinylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrF3N2O2/c9-5-1-2-6 (13-3-5)14-7 (15)16-4-8 (10,11)12/h1-3H,4H2, (H,13,14,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthesis Techniques and Chemical Reactions
- Azirine Strategy for Synthesis : Utilization of trifluoromethyl-containing building blocks for the preparation of trifluoromethyl-substituted aminopyrroles, highlighting a methodological approach in synthesizing complex organic structures with potential applications in pharmaceuticals and agrochemicals (Khlebnikov et al., 2018).
- Modular Synthesis of C-ribonucleosides : Development of a general and practical methodology for preparing diverse substituted pyridinyl and pyridinyl C-ribonucleosides, showcasing the versatility of bromopyridyl compounds in synthesizing nucleoside analogs (Štefko et al., 2011).
Medicinal Chemistry and Drug Design
- Antibacterial Activity : Investigation of novel ethan-1-amine derivatives for their potential antibacterial properties, demonstrating the role of trifluoromethyl groups in enhancing biological activity (Prasad, 2021).
- Electrocatalytic Carboxylation : A new electrochemical procedure for carboxylating 2-amino-5-bromopyridine with CO2, showing an innovative approach to incorporating carbon dioxide into organic molecules, which could have implications for developing more sustainable chemical processes (Feng et al., 2010).
Advanced Materials and Organic Electronics
- Organic Light-Emitting Diodes (OLEDs) : Research into efficient OLEDs with low efficiency roll-off, utilizing iridium emitters with specific ligands, indicating the potential of trifluoromethylated compounds in enhancing the performance of electronic and photonic devices (Jin et al., 2014).
Fluorine Chemistry
- Fluorinated Probes for NMR : Evaluation of trifluoromethyl probes for their sensitivity in fluorine (19F) NMR, crucial for studying protein conformations and interactions, emphasizing the importance of fluorinated compounds in biochemical research (Ye et al., 2015).
Safety and Hazards
Mécanisme D'action
Mode of Action
- Trifluoroethyl N-(5-bromopyridin-2-yl)carbamate has been involved in cycloaddition reactions. For example, it can undergo a [3 + 2] cycloaddition with nitroalkenes, yielding stereochemically interesting products . Another notable mode of action is its participation in asymmetric [3 + 2] annulation reactions with 2-nitroindoles or 2-nitrobenzofurans. These reactions are catalyzed by N-heterocyclic carbenes, resulting in the formation of complex structures .
Analyse Biochimique
Biochemical Properties
2,2,2-Trifluoroethyl N-(5-bromopyridin-2-yl)carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The trifluoroethyl group in the compound can enhance its binding affinity to these enzymes, leading to potential inhibition or activation of enzymatic activity. Additionally, the bromopyridinyl moiety can form hydrogen bonds and hydrophobic interactions with proteins, further influencing the compound’s biochemical properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By altering the phosphorylation status of key proteins in this pathway, this compound can impact cell growth and survival. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The trifluoroethyl group can form strong hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation. Additionally, the bromopyridinyl moiety can interact with nucleophilic sites on proteins, further modulating their activity. This compound has been shown to inhibit the activity of certain proteases by binding to their active sites and preventing substrate access . Moreover, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . The degradation products of this compound may also exhibit biological activity, which can complicate the interpretation of long-term effects .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can exhibit beneficial effects such as enzyme inhibition and modulation of cell signaling pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including liver and kidney damage, due to the accumulation of the compound and its metabolites . Threshold effects have been identified, where a specific dosage range results in maximal therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other enzymes such as glucuronosyltransferases and sulfotransferases . The metabolic flux of this compound can influence the levels of metabolites in the body, potentially affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . Additionally, the compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, potentially leading to localized effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound has been observed to localize in specific cellular compartments such as the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications may direct the compound to these compartments, where it can exert its effects on cellular processes such as gene expression, energy production, and protein folding .
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2O2/c9-5-1-2-6(13-3-5)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVRSIIMXVMJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


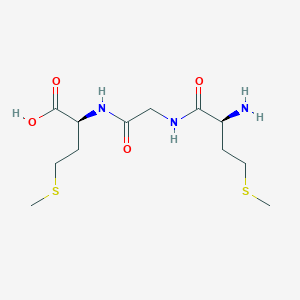
![3-Iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1439049.png)


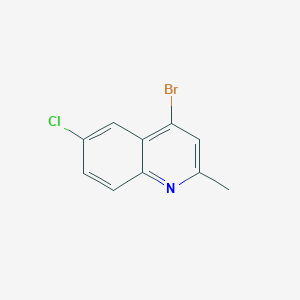

![butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1439057.png)
![3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1439059.png)
![3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1439060.png)

![1-Chloro-7-nitropyrrolo[1,2-a]pyrazine](/img/structure/B1439062.png)
